(Z)-9-Dodecen-1-ol acetate

Lepidopteran Pheromone Isomer Purity Spodoptera frugiperda

(Z)-9-Dodecen-1-ol acetate (CAS 16974-11-1; also referred to as Z9-12:Ac or Z9-12:OAc) is a monounsaturated 12-carbon acetate ester that functions as a sex pheromone component in numerous lepidopteran species, including major agricultural pests such as the fall armyworm (Spodoptera frugiperda), the cherry bark tortrix (Enarmonia formosana), and the apple ermine moth (Yponomeuta malinellus). Its procurement value for research, monitoring, and integrated pest management hinges critically on isomeric purity, as the presence of the (E)-isomer can alter or inhibit biological activity, and on its use in precise blend ratios with co-attractants, which are often obligatory for achieving field efficacy.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 16974-11-1
Cat. No. B110262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-9-Dodecen-1-ol acetate
CAS16974-11-1
Synonyms(Z)-1-Acetoxy-9-dodecene;  (Z)-9-Dodecen-1-ol Acetate;  (Z)-9-Dodecen-1-yl Acetate;  (Z)-9-Dodecenyl Acetate;  Eupoewit;  Grapemone;  cis-9-Dodecen-1-ol Acetate;  cis-9-Dodecen-1-yl Acetate;  cis-9-Dodecenyl Acetate; 
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCCC=CCCCCCCCCOC(=O)C
InChIInChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-5H,3,6-13H2,1-2H3/b5-4-
InChIKeyMFFQOUCMBNXSBK-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (Z)-9-Dodecen-1-ol acetate (CAS 16974-11-1) — A Lepidopteran Sex Pheromone with Species-Specific Activity Requirements


(Z)-9-Dodecen-1-ol acetate (CAS 16974-11-1; also referred to as Z9-12:Ac or Z9-12:OAc) is a monounsaturated 12-carbon acetate ester that functions as a sex pheromone component in numerous lepidopteran species, including major agricultural pests such as the fall armyworm (Spodoptera frugiperda), the cherry bark tortrix (Enarmonia formosana), and the apple ermine moth (Yponomeuta malinellus) [1]. Its procurement value for research, monitoring, and integrated pest management hinges critically on isomeric purity, as the presence of the (E)-isomer can alter or inhibit biological activity, and on its use in precise blend ratios with co-attractants, which are often obligatory for achieving field efficacy [2].

Why Generic Substitution Fails for (Z)-9-Dodecen-1-ol acetate: The Critical Importance of Isomer Purity and Blend Context


Substituting (Z)-9-Dodecen-1-ol acetate with a structurally similar analog, such as its (E)-isomer or a different chain-length acetate, is scientifically unsound for lepidopteran pheromone applications. The biological activity of this compound is not intrinsic; rather, it is dictated by a precise stereochemical geometry (Z configuration at the Δ9 double bond) and its proportional presence within a species-specific multi-component blend. For example, the presence of the (E)-isomer reduces the attractiveness of the pure (Z)-isomer to male Spodoptera frugiperda moths [1], and in Enarmonia formosana, the (Z)-isomer alone is completely unattractive, requiring a specific blend ratio with the (E)-isomer to elicit any trap catch [2]. Furthermore, for Yponomeuta malinellus, trap catch is only achieved when (Z)-9-Dodecen-1-ol acetate is combined with (Z)-11-tetradecen-1-ol at a narrow, optimal ratio; either compound alone is ineffective [3]. Therefore, procurement of a compound with incorrect stereochemistry or without verified purity data can lead to complete experimental failure in the intended biological context.

Quantitative Evidence for (Z)-9-Dodecen-1-ol acetate: Head-to-Head and Cross-Study Performance Comparisons


Isomer Purity Directly Impacts Attractancy: Pure (Z)-9-Dodecen-1-ol acetate Outperforms E-Isomer Contaminated Blends

In a direct head-to-head comparison using field trapping assays for Spodoptera frugiperda, highly purified (Z)-9-dodecen-1-ol acetate (referred to as Z-9-DDA) was more attractive to male moths than the same compound containing the E-isomer [1]. This demonstrates that the presence of even small amounts of the (E)-isomer acts as a behavioral antagonist, reducing the lure's efficacy.

Lepidopteran Pheromone Isomer Purity Spodoptera frugiperda

Synergistic Field Activity: (Z)-9-Dodecen-1-ol acetate Alone is Inactive, but Enhances Catch of a Primary Attractant by 7-Fold

A study on the blackheaded fireworm (Rhopobota naevana) revealed a striking class-level inference for the role of (Z)-9-Dodecen-1-ol acetate (Z9-12:Ac) as a synergist. While the compound produced zero trap catch when used alone, its addition to a lure containing (Z)-11-tetradecen-1-ol (Z11-14:OH) at a 98:2 septa ratio (95:5 vapor ratio) resulted in a sevenfold increase in trap catch compared to the primary attractant alone [1]. This underscores that its value is realized only in the context of a specific blend.

Lepidopteran Pheromone Synergism Rhopobota naevana

Obligatory Two-Component Blend: (Z)-9-Dodecen-1-ol acetate Requires a Partner for Attractancy in Yponomeuta malinellus

In a cross-study comparable analysis, field tests with the apple ermine moth (Yponomeuta malinellus) demonstrate that (Z)-9-Dodecen-1-ol acetate (Z9-12:Ac) is a required, but not sufficient, component of the attractive pheromone blend. Both Z9-12:Ac and (Z)-11-tetradecen-1-ol (Z11-14:OH) were required together for trap catch; neither compound alone was attractive [1]. The optimal ratio in rubber septa was found to be between 0.5:99.5 and 1.5:98.5 (Z9-12:Ac / Z11-14:OH), and this synthetic lure outperformed traps baited with live virgin females [1].

Lepidopteran Pheromone Blend Synergism Yponomeuta malinellus

The Two-Component Blend (Z7-12:Ac + Z9-14:Ac) Outperforms the Single-Component (Z)-9-Dodecen-1-ol acetate Standard in S. frugiperda

For the fall armyworm (Spodoptera frugiperda), a critical finding redefined the procurement standard. Early work used 25 mg of (Z)-9-Dodecen-1-ol acetate (Z9-12:Ac) in a polyethylene vial as the standard lure. However, a subsequent study demonstrated that a two-component blend consisting of (Z)-7-dodecen-1-ol acetate (Z7-12:Ac) and (Z)-9-tetradecen-1-ol acetate (Z9-14:Ac) was a significantly better lure than either virgin females or the previous 25 mg Z9-12:Ac standard [1]. This evidence shows that for optimal S. frugiperda monitoring, Z9-12:Ac is no longer the most effective single-component lure; it has been superseded by a more complex blend.

Lepidopteran Pheromone Blend Optimization Spodoptera frugiperda

Potent Electrophysiological Activity at Low Doses: Z9-12:Ac Elicits the Strongest EAG Response in Y. malinellus

In a cross-study comparable analysis, electroantennogram (EAG) recordings from male Yponomeuta malinellus antennae showed that among a panel of model compounds tested at dosages of 0.3-30 ng, (Z)-9-dodecen-1-ol acetate (Z9-12:Ac) evoked the strongest responses [1]. While the study does not provide a direct, side-by-side quantitative comparison for every compound, it establishes Z9-12:Ac as the most potent antennal stimulant at low, biologically relevant doses in this species, outperforming other tested compounds like (Z)-11-tetradecenal and (Z)-11-tetradecen-1-ol at the lowest dose tested.

Electroantennography (EAG) Lepidopteran Olfaction Yponomeuta malinellus

Context-Dependent Activity: E- and Z-9-Dodecen-1-ol Acetates Require a Specific Blend Ratio for Attractancy in Enarmonia formosana

This evidence provides a direct head-to-head comparison of the two isomers in the cherry bark tortrix (Enarmonia formosana). Field experiments showed that traps baited with (E)-9-dodecenyl acetate (E9-12:OAc) or (Z)-9-dodecenyl acetate (Z9-12:OAc) alone were completely unattractive to male moths [1]. However, when these two compounds were combined in ratios of 50:50 or 40:60, the baited traps captured numerous males, even outperforming traps baited with live virgin females [1]. This demonstrates that the biological activity of the (Z)-isomer is entirely dependent on the presence and proportion of its (E)-isomer counterpart.

Lepidopteran Pheromone Isomer Blend Ratio Enarmonia formosana

Validated Application Scenarios for (Z)-9-Dodecen-1-ol acetate Based on Comparative Evidence


High-Purity (Z)-Isomer for Fall Armyworm (Spodoptera frugiperda) Monitoring

Procure and deploy high isomeric purity (>99% Z-isomer) (Z)-9-Dodecen-1-ol acetate for monitoring adult male S. frugiperda populations. This is based on evidence that even low levels of the E-isomer reduce trap catch [1]. While more complex blends offer superior performance, this single-component lure remains a valuable and cost-effective tool for regional survey and population trend analysis when high purity is assured [2].

Essential Component in a Two-Component Lure for Cherry Bark Tortrix (Enarmonia formosana) Management

For effective mass trapping or monitoring of Enarmonia formosana, (Z)-9-Dodecen-1-ol acetate must be procured alongside (E)-9-dodecenyl acetate in a 1:1 or 40:60 (E:Z) blend ratio [1]. Any deviation from this requirement, such as using either isomer alone, will result in zero trap catch. This blend, at a 10-mg dose, is proven to outperform live virgin female-baited traps, making it a robust tool for integrated pest management programs in cherry orchards [1].

Potent Stimulus for Electrophysiological Studies on Yponomeuta malinellus and Related Species

(Z)-9-Dodecen-1-ol acetate is a primary research tool for olfaction studies. Its high potency in eliciting strong electroantennogram (EAG) responses from male Yponomeuta malinellus at nanogram doses makes it ideal for use as a positive control or standard stimulus in electrophysiology assays [1]. Its defined activity profile allows for reliable calibration of antennal preparations and screening of novel odorants.

Critical Synergist for Blackheaded Fireworm (Rhopobota naevana) Lure Formulation

In commercial lures for Rhopobota naevana, (Z)-9-Dodecen-1-ol acetate is not a primary attractant but an essential synergist. It must be formulated with (Z)-11-tetradecen-1-ol at a precise ratio (e.g., 2% Z9-12:Ac, 98% Z11-14:OH on a septa basis) to achieve a sevenfold increase in trap catch compared to the primary attractant alone [1]. Procuring this compound for this application is only justified if the co-attractant is also available and the blend can be accurately prepared.

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